molecular formula C18H17NO6 B1261232 10,11-Dioxoerythratine

10,11-Dioxoerythratine

Cat. No. B1261232
M. Wt: 343.3 g/mol
InChI Key: CEUNSYOTFGFXNZ-DWQUBVKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,11-Dioxoerythratine is a natural product found in Erythrina subumbrans with data available.

Scientific Research Applications

Alkaloid Isolation and Biological Activity

10,11-Dioxoerythratine is an erythrina alkaloid isolated from the bark of Erythrina subumbrans. Along with other new alkaloids and compounds, its structure has been elucidated using spectroscopic data. Some of these isolates, including this compound, have been tested for antiplasmodial, antimycobacterial, and cytotoxic activities, indicating its potential in pharmacological and biochemical research (Rukachaisirikul, Innok, & Suksamrarn, 2008).

Microbial Transformations

Research on 10,11-dimethoxyaporphine, closely related to this compound, revealed that microbial transformations can lead to the production of monomethoxyaporphines, providing insights into enzymatic processes and microbial metabolism. This study enhances the understanding of microbial abilities to modify complex organic compounds (Rosazza, Stocklinski, Gustafson, Adrian, & Smith, 1975).

Antioxidant Activities

A new Erythrina alkaloid, closely related to this compound, has been isolated from Erythrina herbacea. The study evaluated the antioxidant activities of this new compound and others including 10,11-dioxoerysotrine, providing insights into their potential therapeutic uses (Tanaka, Hattori, Tanaka, Sakai, Tanaka, Kulkarni, & Etoh, 2008).

Structural and Electronic Properties

The structural, vibrational, and electronic properties of strychnobrasiline and its derivatives, including 12-hydroxy-10,11-dimethoxystrychnobrasiline, were investigated using DFT calculations. This theoretical approach assists in understanding the reactive properties of these molecules and their potential biological activity, which is valuable for developing new pharmaceuticals (Costa, Oliveira, Costa, & Pinheiro, 2017).

properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

(1S,18R,19R)-18-hydroxy-19-methoxy-5,7-dioxa-13-azapentacyclo[11.7.0.01,16.02,10.04,8]icosa-2,4(8),9,16-tetraene-11,12-dione

InChI

InChI=1S/C18H17NO6/c1-23-15-7-18-9(4-12(15)20)2-3-19(18)17(22)16(21)10-5-13-14(6-11(10)18)25-8-24-13/h4-6,12,15,20H,2-3,7-8H2,1H3/t12-,15-,18+/m1/s1

InChI Key

CEUNSYOTFGFXNZ-DWQUBVKVSA-N

Isomeric SMILES

CO[C@@H]1C[C@@]23C(=C[C@H]1O)CCN2C(=O)C(=O)C4=CC5=C(C=C34)OCO5

Canonical SMILES

COC1CC23C(=CC1O)CCN2C(=O)C(=O)C4=CC5=C(C=C34)OCO5

synonyms

10,11-dioxoerythratine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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